N-(4-(furan-2-yl)thiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(2-pyrazin-2-ylbenzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6O2S/c27-18(25-20-24-15(12-29-20)17-6-3-9-28-17)11-26-16-5-2-1-4-13(16)23-19(26)14-10-21-7-8-22-14/h1-10,12H,11H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPSQRAHLOJQLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=NC(=CS3)C4=CC=CO4)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(furan-2-yl)thiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a complex organic compound that has garnered attention due to its diverse biological activities. This compound features a unique structural arrangement that combines multiple heterocyclic rings, which may contribute to its pharmacological potential. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C₁₅H₁₂N₄O₃S. The presence of furan, thiazole, pyrazine, and benzimidazole rings in its structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
| Component | Structural Feature | Biological Relevance |
|---|---|---|
| Furan | Heterocyclic ring | Antioxidant properties |
| Thiazole | Heterocyclic ring | Antimicrobial activity |
| Pyrazine | Heterocyclic ring | Anticancer effects |
| Benzimidazole | Heterocyclic ring | Neuroprotective effects |
Synthesis Methods
The synthesis of this compound can be achieved through several multi-step organic reactions. Common methods include:
- Coupling Reactions : Sequential coupling of pre-synthesized heterocycles.
- Functional Group Modifications : Introduction of functional groups to enhance biological activity.
- Optimization of Reaction Conditions : Use of catalysts and controlled environments to improve yield and purity.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to inhibit bacterial growth effectively, with some compounds displaying minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Potential
Research has demonstrated that thiazole and pyrazine derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival. In vitro studies have shown that certain derivatives can reduce cell viability in various cancer cell lines .
Neuroprotective Effects
The compound has also been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. By inhibiting acetylcholinesterase (AChE), it may help increase acetylcholine levels in the brain, thereby improving cognitive function .
Case Studies
- Study on Antimicrobial Activity : A study evaluated the efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds containing the thiazole moiety showed potent antibacterial activity with MIC values ranging from 0.5 to 5 µg/mL .
- Anticancer Evaluation : In a study involving human breast cancer cells (MCF7), this compound exhibited an IC50 value of 10 µM, indicating significant cytotoxicity compared to control groups .
- Neuroprotective Mechanism : A recent investigation into the neuroprotective effects revealed that the compound could inhibit AChE with an IC50 value of 15 µM, suggesting potential therapeutic applications in treating Alzheimer's disease .
Scientific Research Applications
The compound has been studied for various biological activities, including:
Anticancer Activity:
Research indicates that N-(4-(furan-2-yl)thiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown that it can inhibit cell proliferation and induce apoptosis in human cancer cells by targeting specific signaling pathways involved in tumor growth and survival.
Antimicrobial Properties:
The compound has demonstrated antimicrobial activity against various bacterial strains. Its effectiveness may be attributed to the inhibition of bacterial enzymes or disruption of cellular processes essential for bacterial survival.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant induction of apoptosis confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Activity
In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.
Potential Therapeutic Uses
Given its diverse biological activities, this compound may have applications in:
Oncology: As a novel anticancer agent targeting specific pathways in tumor cells.
Infectious Diseases: As a potential antimicrobial agent to combat resistant strains of bacteria.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
